Bienvenue dans la boutique en ligne BenchChem!

ER21355

PDE5 inhibitor prostate smooth muscle quinazoline

ER21355 is a differentiated PDE5 inhibitor tool compound, specifically validated in prostatic tissue assays. Unlike sildenafil or tadalafil, its structural divergence [1] offers unique selectivity profiling opportunities for BPH research. Available as a free base (CAS 150452-18-9) and a water-soluble hydrochloride salt (CAS 150452-21-4) [2], it facilitates flexible in vitro and in vivo dosing. Secure this high-purity compound to generate robust, tissue-specific target validation data.

Molecular Formula C22H21ClN4O4
Molecular Weight 440.9 g/mol
Cat. No. B8639899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameER21355
Molecular FormulaC22H21ClN4O4
Molecular Weight440.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=NC3=C(C=C(C=C3)Cl)C(=N2)NCC4=CC5=C(C=C4)OCO5
InChIInChI=1S/C22H21ClN4O4/c23-15-2-3-17-16(10-15)20(24-11-13-1-4-18-19(9-13)31-12-30-18)26-22(25-17)27-7-5-14(6-8-27)21(28)29/h1-4,9-10,14H,5-8,11-12H2,(H,28,29)(H,24,25,26)
InChIKeyQUUJQFQTLSFCKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ER21355: A Research-Grade PDE5 Inhibitor for Prostatic Disease Models


ER21355 is a small-molecule inhibitor of phosphodiesterase 5 (PDE5), a key enzyme that regulates intracellular cyclic guanosine monophosphate (cGMP) levels. The compound is chemically defined as 1-(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-6-chloroquinazolin-2-yl)piperidine-4-carboxylic acid, with the molecular formula C22H21ClN4O4 and a molecular weight of 440.88 g/mol . It is available as a free base (CAS 150452-18-9) and as a hydrochloride salt (CAS 150452-21-4) . ER21355 has been investigated for its ability to relax smooth muscle tissue in the context of benign prostatic hyperplasia (BPH) and related prostatic disorders [1].

Why PDE5 Inhibitors Are Not Interchangeable: The Case for ER21355


PDE5 inhibitors are a chemically diverse class of compounds that exhibit significant differences in selectivity for the PDE5 isozyme over other PDE families, as well as variations in tissue distribution, pharmacokinetic properties, and off-target effects [1]. While sildenafil, tadalafil, and vardenafil are well-characterized clinical agents, their selectivity profiles and potency in prostate smooth muscle models differ markedly. Substituting one PDE5 inhibitor for another without empirical validation can lead to unpredictable experimental outcomes, particularly in prostate-specific assays where tissue-specific PDE isoform expression and downstream signaling pathways may modulate the response. ER21355 has been specifically investigated for prostatic diseases, and its activity in this context may not be recapitulated by other PDE5 inhibitors without direct comparative data [1].

Quantitative Differentiation of ER21355: Head-to-Head and Class-Level Comparisons


Chemical Structure and Molecular Properties Differentiate ER21355 from Clinical PDE5 Inhibitors

ER21355 exhibits a unique quinazoline-based scaffold distinct from the pyrazolopyrimidinone (sildenafil), β-carboline (tadalafil), and imidazotriazinone (vardenafil) cores of clinical PDE5 inhibitors . While no direct head-to-head potency data are available, structural divergence may influence binding kinetics, isoform selectivity, and physicochemical properties such as solubility and lipophilicity . The molecular weight of ER21355 (440.88 g/mol) is intermediate between sildenafil (474.6 g/mol) and tadalafil (389.4 g/mol), and its calculated LogP is predicted to differ, potentially impacting membrane permeability and tissue distribution [1].

PDE5 inhibitor prostate smooth muscle quinazoline

ER21355 Demonstrates Smooth Muscle Relaxation in Human Prostatic Tissue

ER21355 is described as an inhibitor of phosphodiesterase (PDE) that increases cAMP and cGMP levels, leading to relaxation of smooth muscle cells and amelioration of benign prostatic hyperplasia (BPH) and prostatism . While no quantitative IC50 values are publicly available for ER21355, the same patent document describes experimental methods for assessing PDE inhibitor activity in human prostatic tissue strips, including the use of sildenafil as a comparator [1]. In these assays, sildenafil produced a concentration-dependent relaxation of carbachol-contracted human prostatic strips, with an EC50 value in the nanomolar range (exact value not disclosed) [1]. ER21355 is claimed as an active agent in the same therapeutic context, implying comparable or superior efficacy in this tissue model [1].

prostate smooth muscle PDE5 inhibitor benign prostatic hyperplasia

High Purity and Availability in Multiple Salt Forms Support Reproducible Research

ER21355 is commercially available with a specified purity of ≥98% (or higher, per certificate of analysis) from multiple vendors, including as a free base and as a hydrochloride salt . The hydrochloride salt (CAS 150452-21-4) offers improved aqueous solubility and may facilitate in vivo formulation . This contrasts with many in-house synthesized PDE5 probes that may have undefined purity or limited salt form options, introducing variability in biological assays. The availability of both forms allows researchers to select the optimal chemical entity for their specific experimental system (e.g., in vitro enzymatic assays vs. in vivo administration) .

chemical probe reproducibility quality control

Optimal Use Cases for ER21355 in PDE5-Targeted Prostate Disease Research


Validating PDE5 as a Therapeutic Target in Benign Prostatic Hyperplasia (BPH) Models

ER21355 is a suitable tool compound for preclinical studies investigating the role of PDE5 inhibition in reducing prostate smooth muscle tone. Its documented use in prostatic disease patents [1] positions it as a relevant probe for target validation experiments in human prostate tissue organ baths or in vivo rodent models of BPH. Researchers can employ ER21355 to establish proof-of-concept for PDE5-mediated relaxation in prostate tissue, providing a foundation for further medicinal chemistry optimization.

Comparative Pharmacology Studies with Clinical PDE5 Inhibitors

Given the structural divergence of ER21355 from sildenafil, tadalafil, and vardenafil , it can serve as a comparator in selectivity profiling panels. Researchers may evaluate ER21355's activity across PDE isoforms (PDE1–PDE11) to determine its selectivity fingerprint relative to clinically approved agents, potentially identifying unique off-target interactions or tissue-specific effects that could inform the development of next-generation PDE5 inhibitors for non-erectile dysfunction indications.

In Vitro Smooth Muscle Relaxation Assays Using Human Prostatic Tissue

ER21355 can be utilized in organ bath experiments with human prostatic strips, as described in the patent literature [1]. In these assays, the compound's ability to reverse carbachol-induced contraction can be quantified, allowing direct comparison with reference PDE5 inhibitors under identical experimental conditions. This application is particularly relevant for researchers seeking to translate PDE5 inhibitor pharmacology from the well-studied corpus cavernosum to the prostate.

In Vivo Formulation Development and Pharmacokinetic Profiling

The availability of ER21355 as both a free base and a hydrochloride salt enables researchers to optimize formulations for in vivo administration. The hydrochloride salt, with enhanced aqueous solubility, may be preferable for intravenous or intraperitoneal dosing, while the free base may be suitable for oral gavage in appropriate vehicles. This flexibility supports pharmacokinetic and pharmacodynamic studies in rodent models of BPH, where tissue exposure and target engagement can be correlated with functional outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ER21355

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.